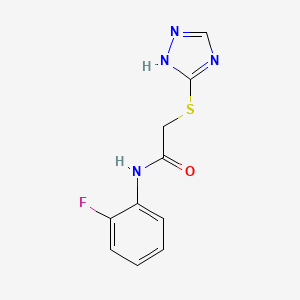

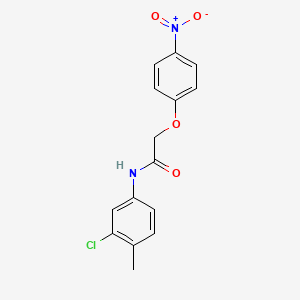

![molecular formula C17H19N3O3 B5540448 N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinamide, also known as niacin, is a naturally occurring substance found in various plants and animals. Derivatives of nicotinamide, such as N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide, have been studied for various applications, including their potential use as herbicides and in medicinal chemistry (Chen Yu et al., 2021).

Synthesis Analysis

The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide derivatives often involves multiple steps, starting from basic compounds like nicotinic acid. These derivatives can be synthesized through various chemical reactions, leading to compounds with different properties and potential applications (Chen Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide, can be analyzed using techniques like X-ray crystallography. This analysis helps in understanding the spatial arrangement of atoms and the overall geometry of the molecule, which is crucial for determining its chemical behavior and interactions (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives can participate in various chemical reactions, leading to the formation of new compounds with diverse properties. These reactions include substitutions, additions, and complex formations, which can significantly alter the chemical and biological properties of the original compound (Singh et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are influenced by the molecular structure and can be tailored through synthetic modifications (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the utility of nicotinamide derivatives in various fields. These properties are influenced by the functional groups present in the molecule and their spatial arrangement (Singh et al., 2001).

科学的研究の応用

Herbicidal Activity

- Research has shown that derivatives of nicotinamide exhibit promising herbicidal activity against various plant species. For instance, certain N-(arylmethoxy)-2-chloronicotinamides have been designed and synthesized, showing excellent herbicidal activity against specific weeds. This suggests potential agricultural applications for N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide derivatives (Chen Yu et al., 2021).

Corrosion Inhibition

- Mannich base derivatives of nicotinamide, including those with morpholino groups, have been studied for their corrosion inhibition properties on metals in acidic environments. These derivatives have shown effective inhibition, suggesting applications in industrial metal preservation and maintenance (M. Jeeva et al., 2017).

Apoptosis Induction and Cancer Treatment

- Some N-phenyl nicotinamides are identified as potent inducers of apoptosis in cancer cells, leading to a significant reduction in cell viability. This opens avenues for the development of new anticancer agents based on N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide and its derivatives (S. Cai et al., 2003).

Potential in Antiprotozoal Activity

- Research into synthetic retinoids and nicotinamide derivatives has shown effectiveness against human ovarian carcinoma and potential in enhancing the activity of other cancer treatments. This suggests a role for these compounds in developing new therapeutic strategies against various cancers (F. Formelli & L. Cleris, 1993).

Metabolic Effects

- Studies on the metabolic effects of NAMPT inhibition by nicotinamide and its derivatives highlight the role of these compounds in influencing cellular bioenergetics and metabolism in cancer cells. This suggests potential therapeutic applications in targeting cancer metabolism (V. Tolstikov et al., 2014).

特性

IUPAC Name |

N-(5-methoxy-2-morpholin-4-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-22-14-4-5-16(20-7-9-23-10-8-20)15(11-14)19-17(21)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZWDELKHYMLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49718426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[5-methoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

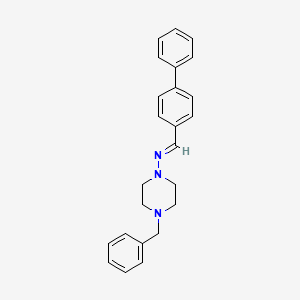

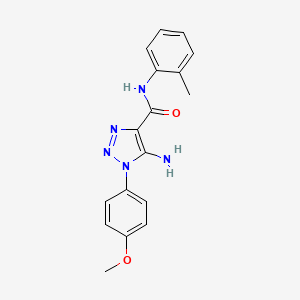

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

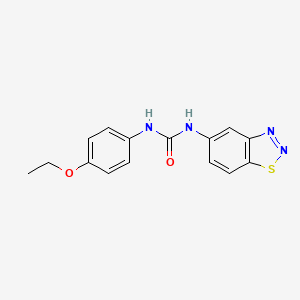

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

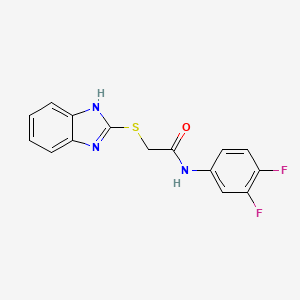

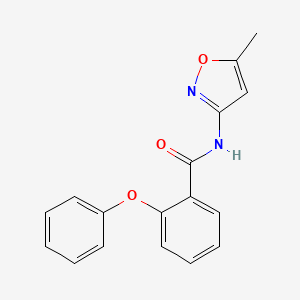

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

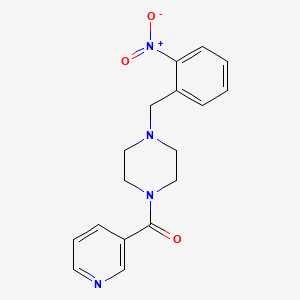

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)